Direct ZMP Delivery Without Cellular Kinase Dependency
AICAR diphosphate (ZDP) serves as a direct intracellular source of ZMP upon dephosphorylation, bypassing the adenosine kinase-mediated phosphorylation step required for AICAR riboside activation [1]. AICAR riboside cellular uptake and phosphorylation efficiency vary with nucleoside transporter and adenosine kinase expression levels across cell types [2]. In contrast, ZDP provides a defined phosphorylation state that enables ZMP delivery independent of cellular kinase activity [1]. In perfused mouse hearts, AICAR riboside required metabolism to achieve intracellular ZMP concentrations of 2-8 mM to increase AMPK activity, with 50% maximal AMPK phosphorylation occurring at a ZMP concentration of 4.1 ± 0.6 mM [2].
| Evidence Dimension | Requirement for cellular kinase-mediated activation |
|---|---|
| Target Compound Data | ZDP: Direct intracellular ZMP source upon dephosphorylation; no kinase dependency [1] |
| Comparator Or Baseline | AICAR riboside: Requires adenosine kinase-mediated phosphorylation to ZMP; ZMP accumulation 2-8 mM in perfused mouse heart [2] |
| Quantified Difference | ZDP eliminates variable kinase-dependent activation step; AICAR riboside yields EC50 for AMPK phosphorylation = 4.1 ± 0.6 mM ZMP [2] |
| Conditions | Perfused isolated mouse heart (0.15-2 mM AICAR riboside); ZDP in vitro dephosphorylation |
Why This Matters
Procurement of ZDP ensures consistent intracellular ZMP delivery across cell types with variable adenosine kinase expression, reducing experimental variability relative to AICAR riboside.
- [1] Douillet DC, Pinson B, Ceschin J, et al. Metabolomics and proteomics identify the toxic form and the associated cellular binding targets of the anti-proliferative drug AICAR. J Biol Chem. 2019;294(3):805-815. doi:10.1074/jbc.RA118.004964. View Source
- [2] Zhang L, Frederich M, He H, Balschi JA. Relationship between 5-aminoimidazole-4-carboxamide-ribotide and AMP-activated protein kinase activity in the perfused mouse heart. Am J Physiol Heart Circ Physiol. 2006;290(3):H1235-H1243. doi:10.1152/ajpheart.00906.2005. View Source
